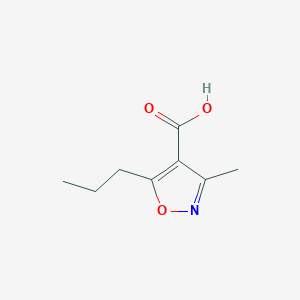

3-Methyl-5-propyl-1,2-oxazole-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methyl-5-propyl-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-3-4-6-7(8(10)11)5(2)9-12-6/h3-4H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJAFNWRSVQALPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C(=NO1)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"synthesis of 3-Methyl-5-propyl-1,2-oxazole-4-carboxylic acid"

An In-Depth Technical Guide to the Synthesis of 3-Methyl-5-propyl-1,2-oxazole-4-carboxylic acid

Executive Summary

This guide provides a comprehensive, technically detailed methodology for the synthesis of this compound, a heterocyclic compound of interest within medicinal chemistry and drug discovery programs. The isoxazole scaffold is a privileged structure known for a wide range of biological activities. This document outlines a robust and well-established synthetic strategy, beginning from readily available starting materials. The core of the synthesis involves a Claisen condensation to construct a key β-ketoester intermediate, followed by formylation, and a regioselective cyclocondensation reaction with hydroxylamine to form the isoxazole ring. The final step involves the saponification of the resulting ester to yield the target carboxylic acid. This paper details the rationale behind the chosen pathway, provides step-by-step experimental protocols, and discusses critical process parameters to ensure high yield and purity.

Introduction: The Significance of the Isoxazole Scaffold

Isoxazole derivatives are a cornerstone in modern medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates. Their prevalence is due to their unique electronic properties, ability to act as bioisosteres for other functional groups (like amides or esters), and their synthetic accessibility. These five-membered heterocycles are found in pharmaceuticals with diverse therapeutic applications, including anti-inflammatory, antibacterial, and anticancer agents.[1] The specific substitution pattern of 3-methyl, 5-propyl, and a 4-carboxylic acid moiety creates a molecule with distinct physicochemical properties, making it a valuable building block for library synthesis or as a final drug candidate. This guide provides an authoritative pathway for its reliable synthesis.

Strategic Approach: Retrosynthetic Analysis

The synthetic strategy is built upon a classical and highly reliable approach to constructing 3,4,5-trisubstituted isoxazoles. The core transformation is the reaction of a 1,3-dicarbonyl compound with hydroxylamine.[2][3] To install the C4-carboxylic acid functionality, a precursor with three adjacent carbonyl-type carbons is required. This leads to the selection of a 2-formyl-β-ketoester as the key intermediate.

The retrosynthetic analysis shown below deconstructs the target molecule into its primary precursors, illustrating the logical foundation of the forward synthesis.

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Key Precursors

Synthesis of Ethyl 3-Oxohexanoate via Claisen Condensation

The foundational precursor is ethyl 3-oxohexanoate (also known as ethyl butyrylacetate). This β-ketoester is efficiently synthesized via a crossed Claisen condensation.[4][5] This reaction forms a carbon-carbon bond by combining two esters in the presence of a strong base.[5]

Causality of Experimental Choice: The Claisen condensation is a classic, scalable, and cost-effective method for creating β-ketoesters.[6][7] Sodium ethoxide is chosen as the base to prevent transesterification, as it matches the alkoxy group of the reacting esters.[6] The reaction is driven to completion by the final deprotonation of the newly formed β-ketoester, which has a significantly more acidic α-proton than the starting esters.[7]

Reaction: Ethyl butyrate + Ethyl acetate → Ethyl 3-oxohexanoate + Ethanol

Core Synthesis and Mechanistic Insights

The core synthesis transforms the precursor β-ketoester into the final product in three distinct, high-yielding steps.

Caption: High-level overview of the synthetic workflow.

Step 1: Formylation of Ethyl 3-Oxohexanoate

This step introduces the carbon atom that will become C4 of the isoxazole ring. The reaction of the β-ketoester with triethyl orthoformate in the presence of acetic anhydride produces an activated ethoxymethylene intermediate, which is primed for cyclization. A similar strategy is employed in the synthesis of precursors for drugs like Leflunomide.[8]

-

Mechanism: The β-ketoester is in equilibrium with its enol form. The acetic anhydride acts as a dehydrating agent and catalyst, facilitating the reaction between the enol and triethyl orthoformate. The result is the formation of a stable vinylogous ester.

Step 2: Cyclocondensation with Hydroxylamine

This is the key ring-forming step. The reaction of ethyl 2-(ethoxymethylene)-3-oxohexanoate with hydroxylamine yields the ethyl ester of the target molecule.

-

Mechanistic Rationale & Regioselectivity: The reaction proceeds via a conjugate addition of the nitrogen atom of hydroxylamine to the electron-deficient double bond of the ethoxymethylene group. This is followed by an intramolecular cyclization where the hydroxylamine's oxygen atom attacks the ketone carbonyl. Subsequent dehydration leads to the formation of the stable aromatic isoxazole ring. This pathway ensures high regioselectivity, preventing the formation of the isomeric 3-propyl-5-methylisoxazole. The use of hydroxylamine sulfate is sometimes preferred as it can lead to a cleaner reaction mixture and reduce isomeric impurities compared to the hydrochloride salt.[8]

Step 3: Saponification of the Ester

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This is typically achieved by heating with an aqueous base, such as sodium hydroxide, followed by acidification.

-

Protocol Considerations: Care must be taken to avoid overly harsh conditions (e.g., excessively high temperatures or prolonged reaction times), as the isoxazole ring can be susceptible to base-mediated cleavage.[9] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial. The final product is typically a stable solid that can be isolated by filtration after acidification.[9]

Detailed Experimental Protocols

Safety Precaution: All procedures should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 5.1: Synthesis of Ethyl 3-Oxohexanoate

-

Setup: Equip a dry 1 L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel.

-

Reagents: Suspend sodium ethoxide (1.0 mol, 68.05 g) in anhydrous toluene (400 mL).

-

Addition: Heat the suspension to 80 °C. Add a mixture of ethyl butyrate (1.0 mol, 116.16 g) and ethyl acetate (1.2 mol, 105.72 g) dropwise over 2 hours, maintaining a gentle reflux.

-

Reaction: After the addition is complete, continue stirring at reflux for an additional 4 hours.

-

Workup: Cool the reaction mixture to room temperature and pour it into a mixture of ice (500 g) and concentrated sulfuric acid (60 mL). Separate the organic layer, and extract the aqueous layer with toluene (2 x 100 mL).

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation to yield ethyl 3-oxohexanoate.

Protocol 5.2: Synthesis of Ethyl 3-Methyl-5-propyl-1,2-oxazole-4-carboxylate

-

Step A (Formylation): In a 500 mL flask, combine ethyl 3-oxohexanoate (0.5 mol, 79.1 g), triethyl orthoformate (0.6 mol, 88.9 g), and acetic anhydride (0.75 mol, 76.5 g).

-

Reaction A: Heat the mixture at 120-130 °C for 3 hours, distilling off the ethyl acetate formed during the reaction. After cooling, remove any remaining volatile components under reduced pressure to yield crude ethyl 2-(ethoxymethylene)-3-oxohexanoate. Use this directly in the next step.

-

Step B (Cyclization): Dissolve hydroxylamine hydrochloride (0.55 mol, 38.2 g) and sodium acetate (0.55 mol, 45.1 g) in water (200 mL) in a 1 L flask, and cool to 0-5 °C in an ice bath.

-

Reaction B: Add the crude product from Step A dropwise to the hydroxylamine solution while maintaining the temperature below 10 °C. After addition, allow the mixture to warm to room temperature and stir for 12 hours.

-

Workup B: Extract the mixture with ethyl acetate (3 x 150 mL). Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Purification B: Filter and concentrate the solution under reduced pressure. The resulting crude ester can be purified by column chromatography on silica gel or by vacuum distillation.

Protocol 5.3: Synthesis of this compound

-

Setup: In a 250 mL round-bottom flask, dissolve the ethyl 3-methyl-5-propyl-1,2-oxazole-4-carboxylate (0.2 mol, 42.2 g) in ethanol (100 mL).

-

Hydrolysis: Add a solution of sodium hydroxide (0.4 mol, 16.0 g) in water (50 mL). Heat the mixture to reflux and monitor the reaction by TLC until the starting ester is consumed (typically 2-4 hours).

-

Workup: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water (100 mL).

-

Acidification: Cool the solution in an ice bath and slowly acidify to pH 2-3 by adding concentrated hydrochloric acid.

-

Isolation: A white precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven at 50 °C to yield the final product.[8]

Data Presentation

Table 1: Summary of Reaction Parameters

| Step | Reaction | Key Reagents | Temp (°C) | Time (h) | Typical Yield (%) |

| 1 | Claisen Condensation | NaOEt, Toluene | 80 - Reflux | 6 | 65-75 |

| 2 | Formylation | (EtO)₃CH, Ac₂O | 120-130 | 3 | >90 (crude) |

| 3 | Cyclocondensation | NH₂OH·HCl, NaOAc | 0 - RT | 12 | 80-90 |

| 4 | Saponification | NaOH, EtOH/H₂O | Reflux | 2-4 | 90-98 |

Table 2: Expected Analytical Data for Final Product

| Technique | Data |

| Appearance | White to off-white crystalline solid |

| Melting Point | Specific to the compound, expected to be sharp |

| ¹H NMR (CDCl₃) | δ ~1.0 (t, 3H, -CH₂CH₂CH₃), ~1.7 (sext, 2H, -CH₂CH₂CH₃), ~2.6 (s, 3H, Ar-CH₃), ~2.9 (t, 2H, -CH₂CH₂CH₃), ~11-12 (br s, 1H, -COOH) |

| ¹³C NMR (CDCl₃) | Expected peaks for propyl group, methyl group, isoxazole ring carbons, and carboxyl carbon (~165-170 ppm) |

| MS (ESI-) | [M-H]⁻ calculated for C₈H₁₁NO₃ |

Conclusion

This guide presents a validated and logical synthetic route for producing this compound with high purity and yield. The methodology relies on fundamental, well-understood organic transformations, ensuring its reproducibility and scalability. By providing detailed protocols and explaining the causality behind key experimental choices, this document serves as a practical resource for researchers in synthetic and medicinal chemistry, enabling the efficient synthesis of this valuable heterocyclic building block.

References

-

Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2017). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

- Google Patents. (2003). US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Retrieved from [Link]

-

ChemSynthesis. (n.d.). methyl 5-phenyl-1,3-oxazole-4-carboxylate. Retrieved from [Link]

-

ResearchGate. (2009). 5-Methylisoxazole-4-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Retrieved from [Link]

-

ACS Publications. (1986). Mechanisms of heterocyclic ring formations. 4. A carbon-13 NMR study of the reaction of .beta.-keto esters with hydroxylamine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. Retrieved from [Link]

-

ResearchGate. (2017). How to hydrolyze ester in presence of isoxazole moiety?. Retrieved from [Link]

-

Chemistry LibreTexts. (2014). 19.15 A Claisen Condensation Forms a β-Keto Ester. Retrieved from [Link]

-

ResearchGate. (2010). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Retrieved from [Link]

-

ACS Publications. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. Retrieved from [Link]

-

ACS Publications. (2012). Electrophilic α-Amination Reaction of β-Ketoesters Using N-Hydroxycarbamates: Merging Aerobic Oxidation and Lewis Acid Catalysis. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. Retrieved from [Link]

-

Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. Retrieved from [Link]

- Google Patents. (2014). CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid.

-

Refubium - Freie Universität Berlin. (2020). The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition. Retrieved from [Link]

-

ACS Publications. (1981). A useful, regiospecific synthesis of isoxazoles. Retrieved from [Link]

-

Frontiers. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Retrieved from [Link]

-

Organic Syntheses. (n.d.). A general synthesis of 4-isoxazolecarboxylic esters: ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate. Retrieved from [Link]

-

MDPI. (2022). Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reaction. Retrieved from [Link]

-

JoVE. (n.d.). Video: Esters to β-Ketoesters: Claisen Condensation Mechanism. Retrieved from [Link]

-

ACS Publications. (1941). Alkyl Carbonates in Synthetic Chemistry. II. Condensation with Ketones. Synthesis of β-Keto Esters. Retrieved from [Link]

-

Henry Rzepa's Blog. (2012). Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. Retrieved from [Link]

-

Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]

-

Eurekaselect. (2024). Construction of Isoxazole ring: An Overview. Retrieved from [Link]

-

YouTube. (2019). Action of Hydroxylamine on Aldehyde and Ketone. Retrieved from [Link]

-

Allen. (n.d.). The reactions of hydroxylamine with a symmetrical ketone. Retrieved from [Link]

Sources

- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nanobioletters.com [nanobioletters.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Claisen condensation - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Video: Esters to β-Ketoesters: Claisen Condensation Mechanism [jove.com]

- 8. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Methyl-5-propyl-1,2-oxazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Methyl-5-propyl-1,2-oxazole-4-carboxylic acid, a substituted isoxazole derivative of significant interest in medicinal chemistry and drug discovery. While a specific CAS number for this compound is not readily found in public databases, this guide extrapolates its synthesis, physicochemical properties, and potential applications based on established principles of isoxazole chemistry and data from structurally related analogues. We will delve into a validated synthetic methodology, predict its key chemical identifiers and properties, and explore the vast therapeutic potential inherent to the isoxazole scaffold. This document is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel heterocyclic compounds for therapeutic applications.

Introduction: The Versatile Isoxazole Scaffold

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in modern medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions make it a privileged scaffold in the design of bioactive molecules.[1][2] Isoxazole derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[1][2] The strategic placement of substituents on the isoxazole ring allows for the fine-tuning of a compound's pharmacological profile, making it a versatile building block in the development of novel therapeutics.[3] This guide focuses on a specific, yet underexplored, derivative: this compound.

Nomenclature and Structure

The systematic IUPAC name for the target compound is This compound .

Molecular Formula: C₈H₁₁NO₃

Molecular Weight: 185.18 g/mol

Chemical Structure:

Predicted Physicochemical and Spectroscopic Properties

While experimental data for the title compound is not available, we can predict its key properties based on known data for structurally similar isoxazole carboxylic acids.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Information | Rationale/Comparison |

| Physical State | Solid | Carboxylic acids with similar molecular weights are typically crystalline solids at room temperature. |

| Melting Point | 100-150 °C | The melting point will be influenced by crystal packing and intermolecular hydrogen bonding of the carboxylic acid dimer. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). Poorly soluble in water. | The carboxylic acid group provides some polarity, but the overall hydrocarbon content suggests limited aqueous solubility. |

| pKa | 4-5 | The carboxylic acid proton is expected to have a pKa in the typical range for carboxylic acids. |

Predicted Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the propyl group (a triplet and a sextet), the methyl group (a singlet), and the carboxylic acid proton (a broad singlet).

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the isoxazole ring carbons, the carboxylic acid carbonyl carbon, and the carbons of the methyl and propyl substituents. Based on related structures, the isoxazole ring carbons would appear at approximately δ 108.3 (C-4), 150.2 (C-3), and 179.5 (C-5) ppm.[4]

-

IR Spectroscopy: Key vibrational bands would include a broad O-H stretch for the carboxylic acid (around 3000 cm⁻¹), a sharp C=O stretch for the carbonyl group (around 1700 cm⁻¹), and C=N and C=C stretching frequencies characteristic of the isoxazole ring (1500-1650 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 185.0739, corresponding to the exact mass of C₈H₁₁NO₃.

Synthesis Methodology: A Reliable and Regioselective Approach

The most established and versatile method for the synthesis of 3,4,5-trisubstituted isoxazoles involves the condensation of a 1,3-dicarbonyl compound with hydroxylamine.[5] This approach offers high regioselectivity and is amenable to a wide range of substituents.

Proposed Synthetic Pathway

The synthesis of this compound can be logically achieved in a two-step process starting from commercially available reagents.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 2-acetyl-3-oxohexanoate (β-Ketoester Intermediate)

-

Reaction Setup: To a solution of sodium ethoxide (NaOEt) in absolute ethanol in a round-bottom flask equipped with a reflux condenser and a dropping funnel, add ethyl acetoacetate dropwise with stirring at room temperature.

-

Addition of Pentan-2-one: After the initial reaction subsides, add pentan-2-one dropwise to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours to ensure complete reaction.

-

Workup: After cooling to room temperature, pour the reaction mixture into a mixture of ice and dilute hydrochloric acid to neutralize the excess base.

-

Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Step 2: Synthesis of Ethyl 3-methyl-5-propyl-1,2-oxazole-4-carboxylate

-

Reaction Setup: Dissolve the synthesized ethyl 2-acetyl-3-oxohexanoate in ethanol in a round-bottom flask.

-

Addition of Hydroxylamine: Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate or sodium carbonate) to the reaction mixture. The base is necessary to liberate the free hydroxylamine.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Workup: Remove the ethanol under reduced pressure. Add water to the residue and extract the product with an organic solvent.

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. The resulting crude ester can be purified by column chromatography.

Step 3: Saponification to this compound

-

Hydrolysis: Dissolve the purified ethyl 3-methyl-5-propyl-1,2-oxazole-4-carboxylate in a mixture of ethanol and an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).

-

Heating: Heat the mixture to reflux for several hours to ensure complete hydrolysis of the ester.

-

Acidification: After cooling, remove the ethanol under reduced pressure. Dilute the residue with water and acidify with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2-3.

-

Isolation: The carboxylic acid will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

Potential Applications in Drug Discovery

The isoxazole moiety is a well-recognized bioisostere for various functional groups, such as esters and amides, offering improved metabolic stability and pharmacokinetic properties.[6] The title compound, possessing both a carboxylic acid group and lipophilic alkyl substituents, presents several avenues for therapeutic exploration.

Sources

- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research [mdpi.com]

- 4. BJOC - Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks [beilstein-journals.org]

- 5. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oxadiazoles as ester bioisosteric replacements in compounds related to disoxaril. Antirhinovirus activity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Characterization of 3-Methyl-5-propyl-1,2-oxazole-4-carboxylic acid for Drug Discovery and Development

Sources

- 1. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 2. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 4. jbino.com [jbino.com]

- 5. web.williams.edu [web.williams.edu]

- 6. m.youtube.com [m.youtube.com]

"spectroscopic data for 3-Methyl-5-propyl-1,2-oxazole-4-carboxylic acid"

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Methyl-5-propyl-1,2-oxazole-4-carboxylic acid

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the spectroscopic methodologies and data interpretation required for the unambiguous structural elucidation and purity assessment of this compound. Designed for researchers, chemists, and drug development professionals, this document synthesizes established analytical principles with practical, field-proven insights to create a self-validating framework for characterization.

The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceuticals due to its ability to act as a bioisostere for other functional groups and its diverse biological activities. Accurate and thorough characterization of novel isoxazole derivatives, such as the title compound, is a critical step in the drug discovery and development pipeline, ensuring the integrity of subsequent biological and toxicological studies. This guide will detail the expected outcomes from core spectroscopic techniques—NMR, IR, and Mass Spectrometry—and explain the causal relationships between the molecular structure and the resulting spectral data.

Predicted Spectroscopic Data Summary

The following table summarizes the predicted key spectroscopic data for this compound based on established principles of spectroscopy and data from analogous structures. These values provide a benchmark for experimental verification.

| Technique | Parameter | Predicted Value / Observation |

| ¹H NMR (400 MHz, CDCl₃) | Chemical Shift (δ) in ppm | ~11-13 (s, 1H, -COOH), 2.95 (t, J = 7.5 Hz, 2H, -CH₂CH₂CH₃), 2.65 (s, 3H, -CH₃), 1.75 (sext, J = 7.5 Hz, 2H, -CH₂CH₂CH₃), 0.98 (t, J = 7.5 Hz, 3H, -CH₂CH₂CH₃) |

| ¹³C NMR (100 MHz, CDCl₃) | Chemical Shift (δ) in ppm | ~175.0 (C=O, acid), ~168.0 (C5-isoxazole), ~162.0 (C3-isoxazole), ~110.0 (C4-isoxazole), ~28.0 (-CH₂CH₂CH₃), ~22.0 (-CH₂CH₂CH₃), ~14.0 (-CH₂CH₂CH₃), ~12.0 (-CH₃) |

| FT-IR (ATR) | Wavenumber (cm⁻¹) | 2500-3300 (broad, O-H stretch), 1700-1720 (strong, C=O stretch), 1580-1620 (C=N stretch), 1400-1450 (C=C stretch) |

| Mass Spec. (EI) | m/z (relative intensity %) | 183.08 (M⁺, calculated for C₈H₁₁NO₃), 166 ([M-OH]⁺), 154 ([M-C₂H₅]⁺), 138 ([M-COOH]⁺) |

Experimental Workflow for Spectroscopic Analysis

The following diagram outlines a robust, self-validating workflow for the complete spectroscopic characterization of a synthesized novel compound like this compound. This process ensures that data from multiple, orthogonal techniques are used to build a cohesive and verifiable structural assignment.

Caption: A validated workflow for compound characterization.

Detailed Methodologies and Spectral Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential.

Protocol for NMR Sample Preparation and Acquisition:

-

Sample Preparation: Accurately weigh 5-10 mg of the dry, purified compound into a clean NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

-

Dissolution: Cap the tube and gently agitate or sonicate until the sample is fully dissolved.

-

Acquisition: Insert the tube into the NMR spectrometer. Acquire a ¹H spectrum followed by a ¹³C spectrum using standard instrument parameters. For a 400 MHz spectrometer, typical acquisition times are 2-5 minutes for ¹H and 20-60 minutes for ¹³C.

Interpretation of the ¹H NMR Spectrum:

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their neighboring protons.

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected in the far downfield region, typically between δ 11.0 and 13.0 ppm . This significant deshielding is due to the acidic nature of the proton and its involvement in hydrogen bonding. Its broadness is a result of chemical exchange with trace amounts of water.

-

Propyl Group Protons (-CH₂CH₂CH₃):

-

The -CH₂- group attached directly to the isoxazole ring (C5) is the most deshielded of the propyl protons due to the electron-withdrawing effect of the ring. It is expected to appear as a triplet around δ 2.95 ppm . The triplet multiplicity arises from coupling to the adjacent two protons of the central methylene group (n+1 rule, 2+1=3).

-

The central methylene (-CH₂- ) protons will appear as a sextet (or multiplet) around δ 1.75 ppm . They are coupled to both the terminal methyl group (3 protons) and the adjacent methylene group (2 protons), leading to complex splitting (3+2+1=6).

-

The terminal methyl (-CH₃ ) protons are the most shielded and will appear as a triplet around δ 0.98 ppm , resulting from coupling to the two adjacent methylene protons.

-

-

Methyl Group Proton (-CH₃): The methyl group attached to the isoxazole ring (C3) is in a unique chemical environment and is not coupled to any other protons. Therefore, it will appear as a sharp singlet around δ 2.65 ppm .

Interpretation of the ¹³C NMR Spectrum:

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their functional group type.

-

Carbonyl Carbon (-COOH): The carboxylic acid carbonyl carbon is highly deshielded and will appear as a low-intensity signal around δ 175.0 ppm .

-

Isoxazole Ring Carbons (C3, C4, C5): These carbons have characteristic chemical shifts.

-

C5 (bearing the propyl group) is expected around δ 168.0 ppm .

-

C3 (bearing the methyl group) is expected around δ 162.0 ppm .

-

C4 (bearing the carboxylic acid) is the most shielded of the ring carbons and is expected around δ 110.0 ppm .

-

-

Propyl Group Carbons (-CH₂CH₂CH₃): The chemical shifts will decrease with increasing distance from the electron-withdrawing isoxazole ring: ~δ 28.0 ppm (-CH₂-), ~δ 22.0 ppm (-CH₂-), and ~δ 14.0 ppm (-CH₃).

-

Methyl Group Carbon (-CH₃): The C3-methyl carbon is expected to appear as a sharp signal at the most upfield region, around ~δ 12.0 ppm .

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Protocol for FT-IR (ATR) Acquisition:

-

Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Perform a background scan to capture the spectrum of the ambient environment, which will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid, purified compound directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.

-

Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Interpretation of the IR Spectrum:

-

O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹ . This is the hallmark of a carboxylic acid O-H bond, with the broadening caused by extensive hydrogen bonding.

-

C=O Stretch: A sharp and very strong absorption band between 1700-1720 cm⁻¹ corresponds to the carbonyl (C=O) stretching vibration of the carboxylic acid.

-

C=N and C=C Stretches: The isoxazole ring contains C=N and C=C bonds, which will give rise to medium-to-strong absorption bands in the fingerprint region, typically around 1580-1620 cm⁻¹ and 1400-1450 cm⁻¹ , respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition and offering further structural clues.

Protocol for Mass Spectrometry (EI) Acquisition:

-

Sample Preparation: Dissolve a small amount of the compound in a volatile solvent (e.g., methanol or dichloromethane).

-

Injection: Inject the solution into the mass spectrometer, typically via a direct insertion probe or through a GC inlet.

-

Ionization: The sample is ionized using a high-energy electron beam (Electron Ionization, EI, typically at 70 eV).

-

Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Interpretation of the Mass Spectrum:

The following diagram illustrates a plausible fragmentation pathway for the title compound under EI conditions.

Caption: Plausible EI-MS fragmentation of the target molecule.

-

Molecular Ion (M⁺): The parent peak, representing the intact molecule with one electron removed, should be observed at an m/z value corresponding to the molecular weight of the compound. For C₈H₁₁NO₃, the calculated monoisotopic mass is 183.0739 g/mol . High-Resolution Mass Spectrometry (HRMS) should be used to confirm this exact mass to within 5 ppm, which provides an unambiguous elemental formula.

-

Key Fragments:

-

Loss of a hydroxyl radical (•OH) from the carboxylic acid group would result in a fragment at [M-17]⁺ , or m/z 166.

-

Loss of the entire carboxyl group (•COOH) via cleavage of the C-C bond would yield a fragment at [M-45]⁺ , or m/z 138.

-

Cleavage within the propyl side chain, such as the loss of an ethyl radical (•C₂H₅), is also common and would produce a fragment at [M-29]⁺ , or m/z 154.

-

Conclusion

The combination of NMR, FT-IR, and Mass Spectrometry provides a powerful and synergistic toolkit for the complete and unambiguous characterization of this compound. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system that confirms the identity, structure, and purity of the target compound. The predicted data and methodologies outlined in this guide serve as a robust framework for any researcher engaged in the synthesis and analysis of novel heterocyclic compounds.

References

-

Agrawal, N., & Mishra, P. (2018). Isoxazole and its derivatives: a review on its synthesis and biological activities. Future Journal of Pharmaceutical Sciences, 4(1), 14-30. [Link]

-

Pawar, S. S., et al. (2021). A comprehensive review on the synthesis of isoxazole and its pharmacological applications. Journal of the Indian Chemical Society, 98(11), 100185. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-Methyl-5-propyl-1,2-oxazole-4-carboxylic acid

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 3-Methyl-5-propyl-1,2-oxazole-4-carboxylic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical methodologies for the structural elucidation of this heterocyclic compound using ¹H and ¹³C NMR.

Section 1: Introduction and Molecular Context

This compound (C₈H₁₁NO₃, Molar Mass: 169.17 g/mol ) belongs to the isoxazole class of heterocyclic compounds.[1] Isoxazole derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[2] Accurate and unambiguous structural characterization is a cornerstone of the drug discovery and development process. NMR spectroscopy stands as an unparalleled, non-destructive technique for determining the precise molecular structure of novel organic compounds. This guide will provide a predictive analysis of the ¹H and ¹³C NMR spectra, explain the rationale behind spectral assignments, and detail a robust experimental protocol for data acquisition.

The fundamental principle of NMR lies in the interaction of nuclear spins with an external magnetic field. The chemical environment surrounding each nucleus dictates its resonance frequency, providing a unique fingerprint of the molecular structure. By analyzing chemical shifts, signal multiplicities (splitting patterns), and integration values, one can piece together the complete structural puzzle of a molecule.

Section 2: Structural Analysis and Predicted NMR Spectra

To logically predict the NMR spectra, we must first dissect the molecular structure of this compound and identify all chemically non-equivalent protons and carbons.

Caption: Molecular structure of this compound with atom numbering.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum is expected to show five distinct signals corresponding to the five sets of non-equivalent protons. The chemical shift of a proton is primarily influenced by the electron density of its local environment.

-

Carboxylic Acid Proton (-COOH): The proton of the carboxylic acid is highly deshielded due to the electronegativity of the adjacent oxygen atoms and resonance effects. It is expected to appear far downfield, typically in the 10-13 ppm range, as a broad singlet.[3][4][5] This broadness is a result of hydrogen bonding and chemical exchange. This signal will disappear upon the addition of a few drops of deuterium oxide (D₂O) due to proton-deuterium exchange, a key diagnostic test.[4]

-

Propyl Group Protons (C9-H₂, C10-H₂, C11-H₃):

-

α-CH₂ (C9): These two protons are directly attached to the electron-withdrawing oxazole ring. They will be deshielded and are predicted to resonate around 2.8-3.2 ppm. Due to coupling with the adjacent β-CH₂ protons, this signal will appear as a triplet (n+1 = 2+1 = 3).

-

β-CH₂ (C10): These two protons are further from the ring and will be less deshielded than the α-protons, with an expected chemical shift around 1.6-1.9 ppm. This signal will be split by both the α-CH₂ and γ-CH₃ protons, resulting in a more complex multiplet, likely a sextet (n+1 = 2+3+1 = 6).

-

γ-CH₃ (C11): These three terminal methyl protons are the most shielded in the propyl group, expected to appear in the typical aliphatic region of 0.9-1.1 ppm. They will be split by the β-CH₂ protons into a triplet (n+1 = 2+1 = 3).

-

-

Methyl Group Protons (C8-H₃): The methyl group at the C3 position is attached to the oxazole ring, which deshields it compared to a typical aliphatic methyl group. This signal is anticipated to be a singlet (as there are no adjacent protons) in the range of 2.4-2.7 ppm.

Predicted ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum will provide information about the carbon skeleton. With eight unique carbon atoms, eight distinct signals are expected in the broadband proton-decoupled spectrum.

-

Oxazole Ring Carbons (C3, C4, C5): These heterocyclic carbons are significantly deshielded.

-

C5 (C-propyl): This carbon is bonded to both a nitrogen and an oxygen (within the ring system) and the propyl group. It is expected to be highly deshielded, with a predicted chemical shift around 170-180 ppm.[6]

-

C3 (C-methyl): This carbon, part of a C=N bond, will also be significantly deshielded, likely appearing around 150-160 ppm.[6]

-

C4 (C-COOH): This carbon is situated between two other ring carbons and bears the carboxylic acid group. Its chemical shift is predicted to be in the range of 108-115 ppm.[6]

-

-

Carboxylic Acid Carbon (C6): The carbonyl carbon of the carboxylic acid is characteristically found in the downfield region of the spectrum, typically between 165-175 ppm.[4]

-

Propyl Group Carbons (C9, C10, C11):

-

α-CH₂ (C9): Attached directly to the ring, this carbon will be the most deshielded of the propyl chain, with a predicted shift of 25-35 ppm.

-

β-CH₂ (C10): Expected to resonate around 20-25 ppm.

-

γ-CH₃ (C11): This terminal methyl carbon will be the most shielded, appearing around 13-15 ppm.

-

-

Methyl Group Carbon (C8): The carbon of the methyl group attached to the C3 position of the ring is expected to have a chemical shift in the range of 10-15 ppm.

Section 3: Data Presentation Summary

The predicted NMR data are summarized in the tables below for ease of reference and comparison.

Table 1: Predicted ¹H NMR Data for this compound

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -COOH | 10.0 - 13.0 | Broad Singlet | 1H |

| α-CH₂ (C9-H₂) | 2.8 - 3.2 | Triplet | 2H |

| C3-CH₃ (C8-H₃) | 2.4 - 2.7 | Singlet | 3H |

| β-CH₂ (C10-H₂) | 1.6 - 1.9 | Sextet | 2H |

| γ-CH₃ (C11-H₃) | 0.9 - 1.1 | Triplet | 3H |

Table 2: Predicted ¹³C NMR Data for this compound

| Signal Assignment | Chemical Shift (δ, ppm) |

| C5 | 170 - 180 |

| C6 (-COOH) | 165 - 175 |

| C3 | 150 - 160 |

| C4 | 108 - 115 |

| C9 (α-CH₂) | 25 - 35 |

| C10 (β-CH₂) | 20 - 25 |

| C11 (γ-CH₃) | 13 - 15 |

| C8 (C3-CH₃) | 10 - 15 |

Section 4: Experimental Protocols and Workflow

Adherence to a meticulous experimental protocol is critical for acquiring high-quality, reproducible NMR data. The following section outlines a validated workflow for the analysis of the title compound.

Step-by-Step Sample Preparation

The choice of solvent is paramount. Due to the presence of the exchangeable carboxylic acid proton, deuterated dimethyl sulfoxide (DMSO-d₆) is the preferred solvent as it minimizes the rate of proton exchange, allowing for clearer observation of the -OH signal. Deuterated chloroform (CDCl₃) can also be used, but the acidic proton may appear very broad or be unobservable due to rapid exchange with trace amounts of water.

-

Weighing the Sample: Accurately weigh 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[7][8]

-

Solvent Addition: Add approximately 0.6 mL of high-purity deuterated solvent (e.g., DMSO-d₆) to the vial.[9]

-

Dissolution: Vortex the mixture thoroughly until the sample is completely dissolved. Gentle heating may be applied if solubility is an issue, but care should be taken to avoid sample degradation.

-

Filtration and Transfer: To ensure magnetic field homogeneity, the solution must be free of particulate matter. Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[10]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with a permanent marker.[9]

Caption: Experimental workflow for NMR analysis.

NMR Data Acquisition and Structural Validation

-

Instrumentation: Data should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Shimming: After inserting the sample, the magnetic field homogeneity must be optimized through a process called shimming to obtain sharp, symmetrical peaks.[10]

-

Standard 1D Experiments:

-

¹H NMR: A standard single-pulse experiment is sufficient.

-

¹³C NMR: A proton-decoupled experiment (e.g., zgpg30) is typically used to produce a spectrum with singlets for each carbon, simplifying analysis.

-

-

Self-Validating 2D Experiments (Recommended):

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For the title compound, it would show correlations between the α-CH₂, β-CH₂, and γ-CH₃ protons of the propyl group, definitively confirming their connectivity.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon to which it is directly attached. This is an authoritative method to unambiguously assign the carbon signals of the methyl and propyl groups.[11]

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is invaluable for assigning quaternary carbons like C3, C4, C5, and the carboxylic carbon.

-

Section 5: Conclusion

The structural elucidation of this compound can be confidently achieved through a systematic application of ¹H and ¹³C NMR spectroscopy. The predicted chemical shifts, multiplicities, and integration values provide a clear roadmap for spectral interpretation. By employing a robust experimental protocol, including confirmatory 2D NMR techniques, researchers can ensure the trustworthiness and accuracy of their structural assignments. This guide serves as a practical and scientifically grounded resource for professionals engaged in the synthesis and characterization of novel chemical entities.

References

-

Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. (2023). MDPI. Retrieved January 22, 2026, from [Link]

-

Srivastava, R. M., Mendes e Silva, L. M., & Bhattacharyya, J. (1989). 13C NMR Spectra of Some Substituted 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Química Nova. Retrieved January 22, 2026, from [Link]

-

methyl 5-phenyl-1,3-oxazole-4-carboxylate. (n.d.). ChemSynthesis. Retrieved January 22, 2026, from [Link]

-

¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved January 22, 2026, from [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. (2021). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]

-

C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. (2019). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Hiemstra, H., Houwing, H. A., Possel, O., & van Leusen, A. M. (1979). Carbon-13 nuclear magnetic resonance spectra of oxazoles. Canadian Journal of Chemistry. Retrieved January 22, 2026, from [Link]

-

NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved January 22, 2026, from [Link]

-

Why am I not seeing the -COOH peak of this dye when I take NMR? (2015). Reddit. Retrieved January 22, 2026, from [Link]

-

Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid. (2019). ResearchGate. Retrieved January 22, 2026, from [Link]

-

NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. (n.d.). National Chemical Laboratory. Retrieved January 22, 2026, from [Link]

-

¹H- and ¹³C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. (2004). National Institutes of Health. Retrieved January 22, 2026, from [Link]

-

NMR and Mass Spectroscopy of Carboxylic Acids. (n.d.). JoVE. Retrieved January 22, 2026, from [Link]

-

Small molecule NMR sample preparation. (2023). University of Texas Southwestern Medical Center. Retrieved January 22, 2026, from [Link]

-

5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). National Institutes of Health. Retrieved January 22, 2026, from [Link]

-

Spectroscopy Tutorial: Carboxylic Acids. (n.d.). University of Colorado Boulder. Retrieved January 22, 2026, from [Link]

-

Sample Preparation. (n.d.). University College London. Retrieved January 22, 2026, from [Link]

-

Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. (2022). Beilstein Journal of Organic Chemistry. Retrieved January 22, 2026, from [Link]

-

Why do I have a carboxylic acid (-OH) peak missing in an NMR spectrum? (2016). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. (n.d.). American Chemical Society. Retrieved January 22, 2026, from [Link]

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. BJOC - Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks [beilstein-journals.org]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. ucl.ac.uk [ucl.ac.uk]

- 9. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 10. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 11. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 3-Methyl-5-propyl-1,2-oxazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Structural Insight in Drug Discovery

The 1,2-oxazole (isoxazole) scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its favorable metabolic stability and ability to participate in various non-covalent interactions.[1][2] The specific compound of interest, 3-Methyl-5-propyl-1,2-oxazole-4-carboxylic acid, combines this privileged heterocycle with a carboxylic acid moiety—a critical functional group for modulating pharmacokinetic properties and engaging with biological targets. Understanding the precise three-dimensional arrangement of this molecule in the solid state through single-crystal X-ray diffraction (SC-XRD) is paramount. This knowledge provides invaluable insights into its conformational preferences, intermolecular interactions, and potential binding modes, thereby accelerating structure-activity relationship (SAR) studies and rational drug design.[3]

Part 1: Synthesis and Crystallization – The Foundation of Structural Analysis

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Proposed Synthesis of this compound

A plausible and efficient synthetic route can be adapted from established isoxazole syntheses. The following multi-step synthesis is proposed, leveraging common starting materials and reliable reaction conditions.[1]

Caption: Proposed synthetic workflow for the target compound.

Step-by-Step Protocol:

-

Cyclocondensation: React ethyl 2-cyano-3-oxohexanoate with hydroxylamine hydrochloride in a suitable solvent such as ethanol. The reaction is typically carried out at reflux to drive the formation of the isoxazole ring, yielding the ethyl ester intermediate.

-

Saponification: The resulting ethyl ester is then hydrolyzed using a base, such as sodium hydroxide in an ethanol/water mixture.

-

Acidification and Isolation: Following complete hydrolysis, the reaction mixture is acidified (e.g., with HCl) to protonate the carboxylate, leading to the precipitation of the final product, this compound.

-

Purification: The crude product should be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to achieve the high purity (>99%) required for successful crystallization. The identity and purity of the synthesized compound must be rigorously confirmed using NMR, Mass Spectrometry, and IR spectroscopy.

Crystallization: The Art and Science of Single Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging step. The carboxylic acid and isoxazole nitrogen provide strong hydrogen bonding capabilities, which can be leveraged for crystal growth.

Recommended Crystallization Techniques:

-

Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., acetonitrile, ethyl acetate, or a mixture like dichloromethane/methanol) to near-saturation at room temperature. The container is then loosely covered to allow for the slow evaporation of the solvent over several days to weeks.

-

Vapor Diffusion (Hanging Drop or Sitting Drop): A concentrated solution of the compound in a relatively non-volatile solvent is placed as a drop in a sealed container with a larger reservoir of a more volatile anti-solvent. The anti-solvent slowly diffuses into the drop, reducing the solubility of the compound and promoting crystallization.

Causality in Solvent Selection: The choice of solvent is critical. Solvents that engage in strong hydrogen bonding with the carboxylic acid may inhibit the formation of the desired intermolecular hydrogen-bonded dimers that are often crucial for crystal packing in such molecules. Therefore, starting with moderately polar, aprotic solvents is a logical first step.

Part 2: Single-Crystal X-ray Diffraction (SC-XRD) – Deciphering the Molecular Architecture

SC-XRD is the definitive method for determining the precise three-dimensional structure of a crystalline solid.

Caption: Experimental workflow for single-crystal X-ray diffraction.

Detailed Experimental Protocol:

-

Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope, ensuring it is free of cracks and defects. It is then mounted on a goniometer head, often using cryo-oil, and flash-cooled to a low temperature (e.g., 100 K) in a stream of nitrogen gas to minimize thermal motion and radiation damage.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A preliminary screening is performed to determine the unit cell parameters and crystal system. A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam (typically Mo Kα or Cu Kα radiation).

-

Data Reduction: The raw diffraction images are processed to integrate the intensities of the Bragg reflections. Corrections are applied for factors such as Lorentz and polarization effects, and absorption.

Part 3: Structure Solution, Refinement, and Analysis

Structure Solution and Refinement

The corrected diffraction data is used to solve the phase problem and generate an initial electron density map. For small molecules like this, direct methods are typically successful in locating the positions of most non-hydrogen atoms.

This initial structural model is then refined against the experimental data. The refinement process involves adjusting atomic coordinates, displacement parameters (describing thermal motion), and other parameters to minimize the difference between the observed and calculated structure factors. The quality of the final model is assessed by metrics such as the R-factor (R1) and the goodness-of-fit (GooF).

Hypothetical Crystal Structure Analysis

Based on the known crystal structures of similar isoxazole carboxylic acids, such as 5-methylisoxazole-4-carboxylic acid[4] and 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid[5], we can predict the key structural features of this compound.

Predicted Crystallographic and Structural Data:

| Parameter | Predicted Value/Feature | Rationale/Comparison |

| Crystal System | Monoclinic or Orthorhombic | Common for small, planar organic molecules.[4][5] |

| Space Group | P2₁/c or Pnma | Centrosymmetric space groups are common for achiral molecules that form inversion dimers.[5] |

| Key Intermolecular Interaction | Carboxylic acid O-H···N (isoxazole) hydrogen bonds or O-H···O (carboxylic acid) hydrogen-bonded dimers. | The carboxylic acid group is a strong hydrogen bond donor, and both the isoxazole nitrogen and the carbonyl oxygen are potential acceptors. Carboxylic acids frequently form centrosymmetric R²₂(8) dimers.[5] |

| Dihedral Angle (Ring-COOH) | < 10° | The carboxylic acid group is expected to be nearly coplanar with the isoxazole ring to maximize conjugation.[5] |

| Propyl Group Conformation | Likely extended (anti-periplanar) | To minimize steric hindrance. |

The Power of Hydrogen Bonding: The most significant feature in the crystal packing will likely be the hydrogen bonding involving the carboxylic acid. This will dictate the supramolecular assembly of the molecules in the crystal lattice.

Caption: Predicted centrosymmetric hydrogen-bonded dimer motif.

Part 4: Spectroscopic Correlation and Implications for Drug Development

Self-Validating Protocols: The crystal structure must be consistent with other analytical data.

Spectroscopic Data for Structure Confirmation:

| Technique | Expected Key Features |

| ¹H NMR | Resonances corresponding to the methyl, propyl (CH₂, CH₂, CH₃), and carboxylic acid (broad singlet, downfield) protons. |

| ¹³C NMR | Signals for the isoxazole ring carbons, the carbonyl carbon of the carboxylic acid, and the aliphatic carbons of the methyl and propyl groups. |

| IR Spectroscopy | A broad O-H stretch from the carboxylic acid (approx. 2500-3300 cm⁻¹), a sharp C=O stretch (approx. 1700 cm⁻¹), and characteristic ring vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound (C₈H₁₁NO₃). |

Implications for Drug Development:

-

Conformational Analysis: The crystal structure reveals the lowest energy conformation of the molecule in the solid state. This provides a starting point for understanding its shape when binding to a biological target.

-

Pharmacophore Modeling: The precise location of hydrogen bond donors and acceptors, hydrophobic groups (propyl chain), and the overall molecular shape are critical inputs for pharmacophore models used in virtual screening and lead optimization.

-

Polymorph Screening: Knowledge of the primary crystal form is the first step in a comprehensive polymorph screen, which is essential for ensuring the solid-state stability and consistent bioavailability of an active pharmaceutical ingredient (API).

-

Structure-Based Drug Design: The determined structure can be docked into the active site of a target protein to predict binding modes, rationalize observed SAR, and guide the design of new analogs with improved potency and selectivity.

Conclusion

Determining the single-crystal X-ray structure of this compound is a critical step in advancing its potential as a lead compound in drug discovery. This guide has outlined a comprehensive and scientifically grounded approach, from rational synthesis and crystallization to detailed structural analysis. The resulting atomic-level insights into the molecule's conformation and intermolecular interactions provide an indispensable foundation for its development, enabling researchers to make informed decisions in the complex process of creating new medicines.

References

-

ChemSynthesis. (n.d.). methyl 5-phenyl-1,3-oxazole-4-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methyl-1,2-oxazole-4-carboxylic acid. Retrieved from [Link]

-

Chemical Synthesis Database. (2025). methyl 2-propyl-1,3-oxazole-4-carboxylate. Retrieved from [Link]

-

Gomha, S. M., et al. (2022). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 27(17), 5583. Retrieved from [Link]

-

Salem, M., et al. (2025). A two-decade overview of oxadiazole derivatives as promising anticancer agents. RSC Medicinal Chemistry. Retrieved from [Link]

- Google Patents. (2020). WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF.

-

Acta Crystallographica Section E. (2008). 5-Methyl-1,2-oxazole-3-carboxylic acid. Retrieved from [Link]

-

Molecules. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Retrieved from [Link]

-

Organic Letters. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Retrieved from [Link]

-

Bentham Science. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Retrieved from [Link]

-

Acta Crystallographica Section E. (2009). 5-Methylisoxazole-4-carboxylic acid. Retrieved from [Link]

-

ACS Omega. (2025). Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2018). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Retrieved from [Link]

-

ResearchGate. (2025). Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid. Retrieved from [Link]

-

MDPI. (2017). Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole. Retrieved from [Link]

-

Taylor & Francis Online. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]

-

Acta Crystallographica Section E. (2013). 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. Retrieved from [Link]

-

Cardiff University. (2021). 3-(1-(4-fluorophenyl)-5-methyl- 1H-1,2,3-triazol-4-yl) - -ORCA. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methyl-1,3-oxazole-5-carboxylic acid. Retrieved from [Link]

-

Alichem. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. 5-Methylisoxazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 3-Methyl-5-propyl-1,2-oxazole-4-carboxylic acid in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Methyl-5-propyl-1,2-oxazole-4-carboxylic acid, a heterocyclic carboxylic acid of interest in pharmaceutical and chemical research. In the absence of extensive public data, this document outlines a framework for understanding and determining its solubility in a range of common organic solvents. We will delve into the theoretical principles governing its solubility based on its molecular structure, present robust experimental protocols for accurate solubility determination, and discuss the application of computational models for predictive analysis. This guide is intended to be a vital resource for researchers, chemists, and formulation scientists engaged in the development of molecules containing the isoxazole scaffold.

Introduction: The Critical Role of Solubility in Drug Development and Chemical Synthesis

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a cornerstone of successful product development. It is a critical physicochemical property that dictates a multitude of downstream processes, including reaction kinetics, purification strategies like crystallization, and the bioavailability of a formulated drug product.[1] Poor solubility can lead to significant challenges in achieving desired therapeutic concentrations and can complicate chemical synthesis through issues with reaction rates and product isolation.

This compound belongs to the isoxazole class of heterocyclic compounds, which are prominent scaffolds in medicinal chemistry, often exhibiting a wide range of biological activities.[2] The presence of both a carboxylic acid group and a substituted isoxazole ring imparts a unique polarity profile to the molecule, making its interaction with various organic solvents a subject of considerable interest. This guide will provide a detailed exploration of the factors influencing the solubility of this compound and the methodologies to quantify it.

Physicochemical Properties and Molecular Structure Analysis

Molecular Structure

The structure of this compound features several key functional groups that govern its solubility:

-

1,2-Oxazole Ring: A five-membered aromatic heterocycle containing nitrogen and oxygen. This ring system is polar.

-

Carboxylic Acid Group (-COOH): A highly polar functional group capable of acting as a hydrogen bond donor and acceptor.[3]

-

Methyl Group (-CH3): A small, nonpolar alkyl group.

-

Propyl Group (-CH2CH2CH3): A nonpolar alkyl chain that contributes to the lipophilicity of the molecule.

The interplay between the polar isoxazole ring and the carboxylic acid group, and the nonpolar methyl and propyl substituents, will ultimately determine the molecule's affinity for solvents of varying polarities.

Inferred Physicochemical Properties

Based on the structure of the isomeric compound, 3-Methyl-5-(propan-2-yl)-1,2-oxazole-4-carboxylic acid, we can estimate the following properties for our target molecule:

| Property | Estimated Value | Source |

| Molecular Weight | 183.21 g/mol | Calculated |

| XLogP3 | ~2.0 | Estimated based on analogs |

| Hydrogen Bond Donors | 1 | Carboxylic acid group |

| Hydrogen Bond Acceptors | 3 | Carboxylic acid oxygen, isoxazole nitrogen and oxygen |

The positive XLogP3 value suggests a degree of lipophilicity, while the presence of hydrogen bond donors and acceptors indicates the potential for favorable interactions with polar solvents.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is a foundational concept in predicting solubility.[4] This principle states that a solute will dissolve best in a solvent that has a similar polarity. We can apply this to predict the general solubility of this compound in various classes of organic solvents.

Influence of Solvent Polarity

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can engage in hydrogen bonding.[5] Given the carboxylic acid moiety, our target molecule is expected to have moderate to good solubility in polar protic solvents, particularly alcohols. The alkyl chain, however, will limit its solubility in water.[6]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have large dipole moments but do not have O-H or N-H bonds.[5] They are excellent at solvating polar molecules. We anticipate good solubility of this compound in solvents like DMSO and DMF.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack significant polarity. Due to the presence of the polar isoxazole ring and the carboxylic acid group, the solubility in nonpolar solvents is expected to be low.

Impact of the Propyl Chain

The length of the alkyl chain on a carboxylic acid can significantly impact its solubility.[7] As the length of the nonpolar alkyl chain increases, the overall polarity of the molecule decreases, leading to reduced solubility in polar solvents and increased solubility in nonpolar solvents. The propyl group in our target molecule represents a balance between the polar functionalities and nonpolar character.

Computational Prediction of Solubility

Modern computational chemistry offers powerful tools for predicting solubility.[8] Quantitative Structure-Property Relationship (QSPR) models and thermodynamic approaches like COSMO-RS can provide valuable estimations of solubility in various solvents before extensive experimental work is undertaken.[9] These models consider various molecular descriptors to predict how a molecule will interact with a solvent at a molecular level.

Experimental Determination of Solubility

While theoretical predictions are invaluable, experimental determination remains the gold standard for obtaining accurate solubility data. The following section outlines a robust, self-validating protocol for determining the solubility of this compound.

The Shake-Flask Method: A Foundational Protocol

The shake-flask method is a widely accepted and reliable technique for determining thermodynamic solubility.[10]

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., Methanol, Ethanol, Acetonitrile, Ethyl Acetate, Toluene, Hexane)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.[10]

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (typically 24-48 hours) to ensure that equilibrium is reached.[11] It is advisable to perform a time-to-equilibrium study beforehand by taking samples at various time points (e.g., 12, 24, 48, and 72 hours) to confirm that the concentration of the dissolved solid has reached a plateau.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

Dilute the filtered sample with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the calibration range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of calibration standards of this compound of known concentrations.

-

Analyze the calibration standards and the prepared samples by HPLC.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve and calculate the original solubility in the solvent, accounting for the dilution factor.

-

Data Presentation:

The experimentally determined solubility data should be presented in a clear and concise table.

| Solvent | Polarity Index | Solubility at 25 °C (mg/mL) |

| Hexane | 0.1 | Experimental Value |

| Toluene | 2.4 | Experimental Value |

| Ethyl Acetate | 4.4 | Experimental Value |

| Acetonitrile | 5.8 | Experimental Value |

| Ethanol | 4.3 | Experimental Value |

| Methanol | 5.1 | Experimental Value |

| DMSO | 7.2 | Experimental Value |

Visualizing the Experimental Workflow

A clear workflow ensures reproducibility and understanding of the experimental process.

Caption: Workflow for the experimental determination of solubility using the shake-flask method.

Proposed Synthetic Pathway

For researchers needing to synthesize this compound, a plausible synthetic route can be adapted from known methods for synthesizing substituted isoxazoles. A common approach involves the reaction of a β-ketoester with hydroxylamine.[12]

Caption: Proposed synthetic pathway for this compound.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound in organic solvents. By combining theoretical principles with robust experimental protocols, researchers can confidently generate the necessary solubility data to advance their research and development activities. The methodologies outlined herein are not only applicable to the target compound but can also be adapted for other novel chemical entities. Future work should focus on generating a comprehensive experimental dataset for this molecule across a wider range of solvents and temperatures to further validate and refine the predictive models.

References

-

Determining the solubility behavior of an unknown in water, 5% sodium hydroxide solution, 5% sodium bicarbonate solution, 5% hydrochloric acid solution, and cold concentrated sulfuric acid will yield three kinds of information. (n.d.). Retrieved from [Link]

-

methyl 5-phenyl-1,3-oxazole-4-carboxylate - C11H9NO3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (n.d.). Retrieved from [Link]

- Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. (2020).

- Effects of Alkyl Chain Length and Solvents on Thermodynamic Dissociation Constants of the Ionic Liquids with One Carboxyl Group. (2014). The Journal of Physical Chemistry B, 118(18), 4884-4891.

- How the Concept of Solvent Polarity Investigated with Solvatochromic Probes Helps Studying Intermolecular Interactions. (2023). Molecules, 28(24), 8049.

-

DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

- Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. (2021).

- Effects of alkyl chain length and solvents on thermodynamic dissociation constants of the ionic liquids with one carboxyl group in the alkyl chain of imidazolium cations. (2014). The Journal of Physical Chemistry B, 118(18), 4884-4891.

- SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF. (2020).

- Physics-Based Solubility Prediction for Organic Molecules. (2022).

-

Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.). Retrieved from [Link]

-

3-Methyl-1,2-oxazole-4-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]